Benzofuran-2-amine

P-glycoprotein inhibition Multidrug resistance Cancer chemotherapy

Select Benzofuran-2-amine for its critical 2-position amine handle, enabling the synthesis of pharmacologically active analogs. This scaffold is essential for developing P-gp inhibitors that sensitize resistant cancer cells to doxorubicin by 26.43-fold, and antiproliferative agents with 4.5-fold superior potency against glioblastoma versus temozolomide. Substitution with generic amines compromises target affinity; ensure research integrity by sourcing this specific benzofuran core.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 139266-08-3
Cat. No. B3047424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-amine
CAS139266-08-3
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)N
InChIInChI=1S/C8H7NO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
InChIKeyHFZZTHJMXZSGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-2-amine (CAS 139266-08-3): Core Heterocyclic Scaffold for Pharmacological Derivative Synthesis


Benzofuran-2-amine (1-benzofuran-2-amine, CAS 139266-08-3) is an aromatic heterocyclic compound with the molecular formula C₈H₇NO and molecular weight 133.15 g/mol . The compound features a benzofuran core bearing a primary amine group at the 2-position, which serves as a critical derivatization handle for constructing diverse pharmacologically active analogs . The parent scaffold exhibits a melting point of 94 °C, a predicted boiling point of 259.8±13.0 °C, a predicted density of 1.225±0.06 g/cm³, and a predicted pKa of 3.22±0.10 . This structural motif is found in numerous biologically active molecules and therapeutic candidates, positioning Benzofuran-2-amine as a fundamental synthetic intermediate rather than a final bioactive endpoint [1].

Benzofuran-2-amine Selection Rationale: Why Scaffold Identity Dictates Downstream Pharmacological Outcome


Substituting Benzofuran-2-amine with other heterocyclic amines (e.g., benzothiophene-2-amine, indole-2-amine, or substituted anilines) is not pharmacologically neutral. The specific electronic and steric properties of the benzofuran core—derived from the oxygen heteroatom and fused aromatic system—directly influence target binding affinity, metabolic stability, and the success of subsequent derivatization chemistry [1]. For instance, SAR studies on 2-aminobenzofuran derivatives reveal that subtle modifications to the benzofuran scaffold yield orders-of-magnitude differences in P-glycoprotein (P-gp) inhibitory potency, with compound 43 demonstrating 3.6-fold greater activity than the clinical comparator verapamil [2]. Similarly, replacement of the di-furan unit in natural product proximicins with a benzofuran moiety enabled the discovery of analogs with antiproliferative activity 4.5-fold superior to temozolomide against glioblastoma cells [3]. These scaffold-dependent outcomes underscore that generic amine substitution cannot replicate the specific structure-activity relationships established around the Benzofuran-2-amine framework.

Benzofuran-2-amine: Quantitative Differentiation Evidence Against Pharmacological and Synthetic Comparators


P-Glycoprotein Inhibitory Potency: 2-Aminobenzofuran Derivative 43 vs. Verapamil in MDR Reversal

A structure-activity relationship (SAR) study of novel 2-aminobenzofuran derivatives identified compound 43 as the most potent P-gp inhibitor in the series, demonstrating P-gp inhibitory activity at 5 μM increased by 11.12-fold relative to baseline [1]. When benchmarked against verapamil—a first-generation P-gp inhibitor and clinical reference standard—compound 43 was 3.6-fold stronger in direct comparison [1]. Furthermore, at 2.5 μM, compound 43 sensitized Flp-In-293/MDR cells toward doxorubicin by 26.43-fold, toward vincristine by 17.95-fold, and toward paclitaxel by 13.68-fold [1]. In the resistant KBvin cancer cell line, sensitization toward vincristine reached 246.43-fold [1].

P-glycoprotein inhibition Multidrug resistance Cancer chemotherapy MDR reversal

Antiproliferative Activity: Benzofuran-Containing Proximicin Analog 23(16) vs. Temozolomide in Glioblastoma

A study replacing the challenging di-furan scaffold of natural proximicins with a synthetically accessible benzofuran moiety produced a library of analogs evaluated against human glioblastoma U-87 MG cells [1]. The furan-benzofuran-containing analog 23(16) demonstrated an IC₅₀ of 6.54 μg/mL against U-87 MG cells [1]. Temozolomide, the first-line chemotherapeutic agent for glioblastoma, was used as a direct control and exhibited an IC₅₀ of 29.19 μg/mL under identical assay conditions [1].

Glioblastoma Antiproliferative Proximicin analogs Cancer therapeutics

Synthetic Accessibility: Metal-Free [3+2] Annulation for 2-Aminobenzofuran Library Construction

Traditional synthetic routes to 2-aminobenzofuran derivatives often employ transition metal catalysts or harsh conditions. A recently developed metal-free [3+2] annulation protocol using N-phenoxy amides and gem-difluoroalkenes enables mild, base-mediated tandem [3,3]-sigmatropic rearrangement for 2-aminobenzofuran assembly [1]. This methodology achieves one-pot cleavage of C-H, O-N, and two C-F bonds [1]. Critically, the protocol demonstrates on-DNA compatibility, enabling direct application in DNA-encoded library (DEL) synthesis—a capability not available with earlier synthetic methods [1]. While explicit yield comparisons to alternative routes require cross-study analysis, the metal-free, mild conditions represent a qualitative advancement over methods requiring transition metals or strong bases.

Organic synthesis DNA-encoded libraries Metal-free annulation 2-Aminobenzofuran synthesis

Scaffold-Dependent Biological Activity: Benzofuran vs. Di-Furan Core Replacement in Proximicin Analogs

The replacement of the naturally occurring di-furan scaffold in proximicins A-C with a synthetically tractable benzofuran moiety enabled the discovery of analogs with enhanced antiproliferative activity [1]. Proximicins A-C, the natural product comparators, exhibit significant cytotoxicity but suffer from challenging synthesis of their di-furan unit, limiting SAR exploration [1]. The benzofuran-containing analog 23(16) achieved an IC₅₀ of 6.54 μg/mL against U-87 MG cells, compared to proximicins A-C and temozolomide (IC₅₀ = 29.19 μg/mL) [1].

Scaffold hopping Bioisostere replacement Benzofuran core Proximicin

Intellectual Property Activity: 2-Amino Benzofuran Derivative Synergistic Composition with Rifampicin Against Mycobacterium abscessus

A patent application (202311045256 A) filed by the Council of Scientific and Industrial Research (CSIR), India, on July 5, 2023, and published on January 10, 2025, discloses a synergistic composition comprising a 2-amino benzofuran derivative with rifampicin for potentiating efficacy against Mycobacterium abscessus [1]. The invention specifically addresses antibiofilm properties, cord formation destruction, and reduction of cell densities in biofilm [1]. While quantitative synergy data (e.g., fractional inhibitory concentration index, FICI) is not publicly detailed in the available abstract, the patent filing itself serves as an indicator of novel, non-obvious therapeutic utility originating from the 2-aminobenzofuran scaffold [1].

Antimicrobial Mycobacterium abscessus Biofilm Drug synergy

Benzofuran-2-amine: Evidence-Backed Research and Procurement Application Scenarios


Medicinal Chemistry: P-Glycoprotein Inhibitor Lead Optimization

Procure Benzofuran-2-amine as a starting scaffold for synthesizing and optimizing 2-aminobenzofuran derivatives targeting P-glycoprotein (P-gp) mediated multidrug resistance in oncology. Evidence shows that optimized derivative 43 is 3.6-fold more potent than verapamil and sensitizes resistant cancer cells to doxorubicin by 26.43-fold at 2.5 μM [1].

Cancer Therapeutics: Glioblastoma Antiproliferative Agent Development

Utilize Benzofuran-2-amine as a core scaffold for developing proximicin-inspired antiproliferative agents against glioblastoma. The benzofuran-containing analog 23(16) demonstrates 4.5-fold superior potency (IC₅₀ = 6.54 μg/mL) compared to first-line temozolomide (IC₅₀ = 29.19 μg/mL) in U-87 MG cells [1].

DNA-Encoded Library (DEL) Technology: On-DNA Compatible Library Synthesis

Employ Benzofuran-2-amine-derived building blocks in DEL construction using metal-free [3+2] annulation chemistry that is explicitly on-DNA compatible. This methodology enables direct incorporation of 2-aminobenzofuran scaffolds into DNA-encoded screening libraries without metal contamination concerns [1].

Antimicrobial Research: Anti-Mycobacterial Synergistic Combination Studies

Explore 2-aminobenzofuran derivatives in combination with rifampicin for enhanced efficacy against Mycobacterium abscessus biofilms, as disclosed in pending patent application 202311045256 A. The composition demonstrates antibiofilm properties and cord formation disruption [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzofuran-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.